Fexaramine

Übersicht

Beschreibung

Fexaramin ist eine experimentelle Verbindung, die als Agonist des Farnesoid-X-Rezeptors (FXR) wirkt, einem durch Gallensäuren aktivierten nukleären Rezeptor. FXR steuert die Gallensäuresynthese, -konjugation und -transport sowie den Lipidstoffwechsel durch Aktionen in Leber und Darm . Fexaramin hat sich als vielversprechend erwiesen, die Gallensäuresynthese zu regulieren und die Glukose- und Lipidhomöostase aufrechtzuerhalten .

Wissenschaftliche Forschungsanwendungen

Fexaramin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Modellverbindung verwendet, um die Auswirkungen von FXR-Agonisten auf verschiedene biochemische Pfade zu untersuchen . In der Biologie hat sich gezeigt, dass Fexaramin die Braunisierung von Fettgewebe fördert und Fettleibigkeit und Insulinresistenz in Tiermodellen reduziert . In der Medizin wird es als potenzielle Behandlung für Stoffwechselerkrankungen wie Fettleibigkeit und Typ-2-Diabetes untersucht . Zusätzlich hat Fexaramin Anwendungen in der Untersuchung der Darmflora und ihrer Rolle bei Darmentzündungen .

Wirkmechanismus

Fexaramin entfaltet seine Wirkung, indem es als Agonist des Farnesoid-X-Rezeptors (FXR) wirkt. Wenn Fexaramin an FXR bindet, aktiviert es den Rezeptor, was zur Regulation der Gallensäuresynthese, des Lipidstoffwechsels und der Glukosehomöostase führt . Die beteiligten molekularen Ziele und Pfade umfassen die Aktivierung des Fibroblastenwachstumsfaktors 15 (FGF15) und die Modulation von Gallensäuretransportern . Die selektive Wirkung von Fexaramin auf intestinale FXR-Rezeptoren macht es zu einem vielversprechenden Kandidaten für die Behandlung von Stoffwechselerkrankungen .

Wirkmechanismus

Target of Action

Fexaramine primarily targets the farnesoid X receptor (FXR) . FXR is a bile acid-activated nuclear receptor that plays a crucial role in regulating various metabolic processes. Specifically, it controls bile acid synthesis, conjugation, and transport, as well as lipid metabolism in both the liver and intestine .

Mode of Action

As an agonist of FXR, this compound activates this receptor. Upon binding to FXR, this compound triggers a cascade of events that influence gene expression. FXR activation leads to the repression of the transcription of the cholesterol 7-alpha-hydroxylase (CYP7A1) gene. CYP7A1 is responsible for catalyzing the rate-limiting step in bile acid synthesis. By inhibiting CYP7A1, this compound indirectly reduces bile acid production .

Biochemical Pathways

The affected pathways include:

- FXR activation regulates bile acid synthesis, ensuring proper levels of bile acids in the body. By modulating gene expression, this compound impacts lipid metabolism, including cholesterol levels. FXR activation influences glucose homeostasis, although the exact mechanisms are still being studied .

Pharmacokinetics

- Details about this compound’s absorption are not available. Not specified. Not reported. Information on metabolism remains elusive. Not documented. Not determined. Not characterized .

Result of Action

The molecular and cellular effects of this compound’s action include:

- By inhibiting CYP7A1, this compound decreases bile acid production. FXR activation affects lipid metabolism, potentially impacting cholesterol levels. This compound contributes to overall metabolic balance, although further research is needed .

Action Environment

Environmental factors, such as diet and gut microbiota, can influence this compound’s efficacy and stability. For instance, the gut microbiome plays a role in bile acid metabolism, affecting FXR activation. Additionally, dietary components may impact this compound’s absorption and bioavailability .

Biochemische Analyse

Biochemical Properties

Fexaramine interacts with the farnesoid X receptor (FXR), a nuclear receptor that controls bile acid synthesis, conjugation, and transport . When this compound binds to FXR, it activates the receptor, leading to the regulation of various metabolic processes. This compound has been shown to stimulate the production of fibroblast growth factor 15 (FGF15) in the intestines, which plays a role in metabolic improvements . The interaction between this compound and FXR is highly specific, with this compound exhibiting a much higher affinity for FXR compared to natural bile acids .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In the intestines, this compound activates FXR, leading to the production of FGF15, which in turn influences metabolic processes such as glucose and lipid metabolism . This compound has been shown to promote adipose tissue browning and reduce obesity and insulin resistance in mice . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by activating FXR and its downstream targets .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the farnesoid X receptor (FXR). Upon binding, this compound activates FXR, which then regulates the expression of genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis . This compound’s activation of FXR leads to the production of FGF15 in the intestines, which further modulates metabolic processes . The binding interaction between this compound and FXR is highly specific, with this compound exhibiting a much higher affinity for FXR compared to natural bile acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. This compound has been shown to be stable and effective in promoting metabolic improvements in mice over a period of five weeks . During this time, this compound treatment resulted in reduced fat mass and improved glucose homeostasis . The long-term effects of this compound on cellular function have also been studied, with results indicating sustained metabolic benefits without significant degradation of the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, this compound has been shown to stop weight gain and burn fat without typical side effects associated with diet pills . Higher doses of this compound have been associated with greater metabolic improvements, including increased glucose and insulin tolerance and promotion of adipose tissue browning .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its activation of the farnesoid X receptor (FXR). FXR regulates bile acid synthesis, lipid metabolism, and glucose homeostasis . This compound’s activation of FXR leads to the production of FGF15, which further modulates these metabolic processes . Additionally, this compound has been shown to improve lipid profiles and increase energy expenditure in adipose tissues .

Transport and Distribution

This compound is primarily absorbed in the intestines and does not enter the bloodstream, which minimizes potential side effects . The compound interacts with transporters and binding proteins in the intestines, such as organic solute transporter alpha (Ostα) and beta (Ostβ), to facilitate its transport and distribution within the intestinal tissues . This localized action of this compound in the intestines is crucial for its metabolic effects without systemic exposure .

Subcellular Localization

The subcellular localization of this compound is primarily within the intestinal cells, where it activates the farnesoid X receptor (FXR) and induces the production of fibroblast growth factor 15 (FGF15) . This compound’s activity is largely restricted to the intestines, which helps to avoid systemic side effects and target specific metabolic pathways . The compound’s localization within the intestinal cells is facilitated by its interaction with specific transporters and binding proteins .

Vorbereitungsmethoden

Fexaramin wird durch eine Reihe chemischer Reaktionen synthetisiert, die bestimmte Reagenzien und Bedingungen beinhalten.

Analyse Chemischer Reaktionen

Fexaramin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab . Beispielsweise kann die Oxidation von Fexaramin zur Bildung oxidierter Derivate führen, während die Reduktion zu reduzierten Formen der Verbindung führt .

Vergleich Mit ähnlichen Verbindungen

Fexaramin ist einer der frühesten synthetischen nicht-steroidalen FXR-Agonisten mit einer 100-fach erhöhten Affinität im Vergleich zu natürlichen Verbindungen . Ähnliche Verbindungen umfassen Chenodesoxycholsäure, Cholsäure und Obeticholinsäure, die ebenfalls FXR-Agonisten sind . Fexaramin ist einzigartig in seiner Fähigkeit, intestinale FXR-Rezeptoren selektiv anzusprechen, ohne Zielgene in der Leber zu aktivieren . Diese selektive Wirkung reduziert das Risiko von Nebenwirkungen, die mit der systemischen Aktivierung von FXR verbunden sind .

Eigenschaften

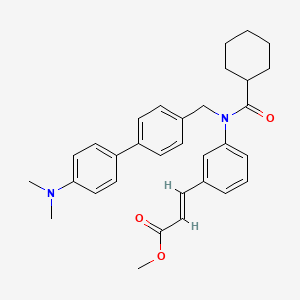

IUPAC Name |

methyl (E)-3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N2O3/c1-33(2)29-19-17-27(18-20-29)26-15-12-25(13-16-26)23-34(32(36)28-9-5-4-6-10-28)30-11-7-8-24(22-30)14-21-31(35)37-3/h7-8,11-22,28H,4-6,9-10,23H2,1-3H3/b21-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQTUNDJHLEFEQ-KGENOOAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)C=CC(=O)OC)C(=O)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)/C=C/C(=O)OC)C(=O)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870369 | |

| Record name | Fexaramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574013-66-4 | |

| Record name | Methyl (2E)-3-[3-[(cyclohexylcarbonyl)[[4′-(dimethylamino)[1,1′-biphenyl]-4-yl]methyl]amino]phenyl]-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574013-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fexaramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0574013664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fexaramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02545 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fexaramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FEXARAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTG9GFA65U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.